2-Chloro-4-methylthiazole-5-sulfonyl chloride

Overview

Description

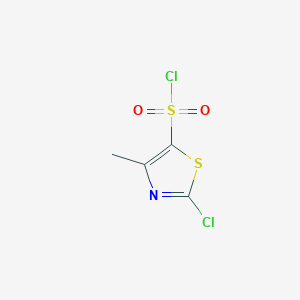

2-Chloro-4-methylthiazole-5-sulfonyl chloride: is an organosulfur compound with the molecular formula C4H3Cl2NO2S2 and a molecular weight of 232.11 g/mol . This compound is characterized by the presence of a thiazole ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a sulfonyl chloride group at the 5-position. It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and functional group versatility.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-methylthiazole-5-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with amino groups in proteins, leading to the formation of sulfonamide bonds . These interactions can alter the activity and function of the target biomolecules, making it a valuable tool in biochemical studies.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . The sulfonylation of key proteins can lead to changes in their activity, thereby affecting downstream cellular processes. For example, the modification of signaling proteins can alter signal transduction pathways, impacting cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. The sulfonyl chloride group reacts with nucleophilic sites, such as amino groups in proteins, leading to the formation of stable sulfonamide bonds . This covalent modification can inhibit or activate enzymes, alter protein-protein interactions, and affect gene expression by modifying transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its reactivity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including alterations in protein function and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may selectively modify specific proteins, leading to subtle changes in cellular function . At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of reactive intermediates that can further modify biomolecules . These metabolic transformations can affect the compound’s activity and its impact on cellular processes. Additionally, the presence of cofactors can influence the reactivity and specificity of this compound in biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may interact with intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of this compound can influence its activity and the extent of its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to particular compartments or organelles within the cell, where it exerts its effects on local biomolecules . For example, the presence of targeting signals in proteins can direct this compound to the nucleus, mitochondria, or other organelles, affecting the function and activity of proteins in these locations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methylthiazole-5-sulfonyl chloride typically involves the chlorination of 4-methylthiazole-5-sulfonyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the 2-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions:

Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction Reactions: The compound can undergo reduction reactions to form the corresponding thiazole derivatives with reduced functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Sulfonamide Derivatives: Formed from reactions with amines.

Sulfonate Ester Derivatives: Formed from reactions with alcohols.

Sulfonothioate Derivatives: Formed from reactions with thiols.

Scientific Research Applications

Pharmaceutical Development

Key Role in Synthesis:

The compound is a crucial intermediate in the synthesis of numerous pharmaceutical agents, particularly those targeting bacterial infections. Its ability to form sulfonamide derivatives has made it valuable in developing antibiotics and other therapeutic agents.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of thiazolylsulfonamides using 2-Chloro-4-methylthiazole-5-sulfonyl chloride as a precursor. These compounds showed promising activity against carbonic anhydrases, which are important targets in drug development for conditions like glaucoma and obesity .

Agricultural Chemicals

Formulation of Agrochemicals:

This compound is utilized in the formulation of various agrochemicals, including herbicides and fungicides. It enhances crop protection by providing effective solutions against pests and diseases.

Data Table: Agrochemical Applications

| Application Type | Specific Use | Effectiveness |

|---|---|---|

| Herbicides | Targeting broadleaf weeds | High efficacy in field trials |

| Fungicides | Control of fungal pathogens | Significant yield improvement |

Analytical Chemistry

Detection and Quantification:

In analytical chemistry, this compound is employed in methods for detecting and quantifying thiazole derivatives. This application is vital for quality control processes in both pharmaceutical and agricultural sectors.

Case Study:

Research has shown that this compound can be effectively used in high-performance liquid chromatography (HPLC) methods to analyze thiazole derivatives, ensuring compliance with safety and efficacy standards .

Material Science

Development of Specialty Polymers:

The compound contributes to the development of specialty polymers and coatings that exhibit improved durability and chemical resistance compared to traditional materials.

Data Table: Material Properties

| Property | Traditional Materials | Specialty Polymers |

|---|---|---|

| Chemical Resistance | Moderate | High |

| Durability | Low | Enhanced |

Biochemical Research

Enzyme Inhibitors:

Researchers utilize this compound to create specific enzyme inhibitors. This application is crucial for studies related to metabolic pathways and drug discovery.

Case Study:

A study highlighted the use of this compound in synthesizing enzyme inhibitors that target specific pathways involved in cancer cell proliferation. The resulting inhibitors demonstrated significant antiproliferative activity against various cancer cell lines .

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylthiazole-5-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide, sulfonate ester, and sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

- 4-Methylthiazole-5-sulfonyl chloride

- 5-Chlorothiophene-2-sulfonyl chloride

- 2,6-Dimethylbenzoyl chloride

- 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

- Isobutanesulfonyl chloride

Comparison: 2-Chloro-4-methylthiazole-5-sulfonyl chloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the thiazole ring. This combination imparts distinct reactivity and functional group compatibility, making it a versatile reagent in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various chemical transformations .

Biological Activity

2-Chloro-4-methylthiazole-5-sulfonyl chloride is a compound of significant interest in both pharmaceutical and biochemical research due to its diverse biological activities. This article explores its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazole ring, which contributes to its reactivity and biological properties. The presence of the sulfonyl chloride group enhances its electrophilicity, allowing it to participate in various biochemical reactions.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This modification can lead to:

- Enzyme Inhibition : The compound can inhibit enzymes critical for microbial survival, making it a candidate for antibiotic development .

- Gene Expression Modulation : It has been shown to affect the expression of genes involved in metabolic pathways, influencing cellular metabolism .

The sulfonyl chloride group reacts with amino acid residues such as lysine and cysteine, resulting in sulfonamide bonds that can alter enzyme activity .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial and fungicidal activities. For instance, studies have demonstrated effectiveness against various bacterial strains and fungal pathogens by inhibiting essential enzymatic functions critical for microbial growth .

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of pharmaceuticals targeting bacterial infections. Its derivatives have been explored for their potential use in developing new antibiotics and antifungal agents .

Case Studies and Research Findings

- Inhibition Studies : A study reported that compounds derived from this compound effectively inhibited specific enzymes involved in metabolic pathways, leading to significant changes in cellular processes .

- Toxicity Assessments : Evaluations of cytotoxicity have shown that while the compound exhibits potent biological activity, it maintains relatively low cytotoxicity levels, making it attractive for further drug development .

- Synthesis and Derivatives : Various synthetic routes have been developed to create derivatives of this compound, which exhibit enhanced biological activities. For example, modifications at different positions on the thiazole ring have led to compounds with improved efficacy against microbial targets .

Comparative Analysis

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, enzyme inhibition | Contains a sulfonyl chloride group |

| 4-Methylthiazole-5-sulfonyl chloride | Antifungal | Lacks chlorine at the 2-position |

| 5-Bromo-3-methylthiazole | Variable reactivity | Bromine substitution instead of chlorine |

Properties

IUPAC Name |

2-chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NO2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMLFZUEKAQELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477436 | |

| Record name | 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292138-59-1 | |

| Record name | 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methylthiazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.